SGC3027

PRMT7 Chemical Probe Cellular Assay

PRMT7 target validation studies often lack rigorous controls-most inhibitors lack proven cell permeability or selectivity, and none offer a matched negative control, risking phenotype misinterpretation. SGC3027 (CAS 2624313-13-7) is the first validated, cell-permeable PRMT7 chemical probe with cellular IC50 of 2.4 μM and >40-fold selectivity over 35 methyltransferases. • Use with matched negative control SGC3027N (cellular IC50 > 40 μM) for definitive on-target validation • Validated in stress response, NSCLC radioresistance, and epigenetic regulation models • Complete toolkit: SGC8158 (biochemical assays) + SGC3027N (cellular control)

Molecular Formula C41H47ClN6O6S
Molecular Weight 787.4 g/mol
Cat. No. B1193585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC3027
SynonymsSGC-3027;  SGC 3027;  SGC3027
Molecular FormulaC41H47ClN6O6S
Molecular Weight787.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1
InChIKeyMLJVGAYSVYMPSB-MSUKGTQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC3027: Prodrug of a First-in-Class PRMT7 Chemical Probe for Cellular Epigenetic Studies


SGC3027 (CAS 2624313-13-7) is a cell-permeable prodrug that undergoes intracellular reductase-mediated conversion to the active PRMT7 inhibitor SGC8158 [1]. As the first reported potent, selective, and cell-active chemical probe for protein arginine methyltransferase 7 (PRMT7), SGC3027 enables pharmacological interrogation of PRMT7-mediated arginine monomethylation in cellular contexts where genetic knockout models may be confounded by compensatory mechanisms [2]. The compound serves as a critical tool for dissecting PRMT7 biology in stress response, cancer progression, and epigenetic regulation, with documented utility across multiple independent validation studies [3].

Why Generic PRMT7 Inhibitors Cannot Substitute for SGC3027 in Cellular Assays


SGC3027 is not merely another PRMT7 inhibitor—it is the only validated chemical probe with peer-reviewed, orthogonal validation of on-target cellular activity and a matched negative control compound (SGC3027N) for rigorous experimental design [1]. Unlike direct-acting PRMT7 inhibitors such as SGC8158, which lack cell permeability, or multi-target agents like DS-437 (IC50 ≈ 6 μM for both PRMT5 and PRMT7), SGC3027 provides the unique combination of cell permeability, sub-micromolar cellular potency, and >40-fold selectivity across 35 methyltransferases . Critically, no alternative compound offers a structurally matched negative control with quantitatively established inactivity (cellular IC50 > 40 μM), which is essential for distinguishing PRMT7-dependent from PRMT7-independent phenotypes [2]. Substitution with any other commercially available PRMT7-targeting agent would compromise experimental interpretability due to absent or unvalidated selectivity profiling, lack of matched controls, or unproven cell permeability .

SGC3027 Quantitative Differentiation: Head-to-Head Comparisons with Closest Analogs


Cellular PRMT7 Inhibition: SGC3027 vs. Structurally Matched Negative Control SGC3027N

In C2C12 myoblast cells, SGC3027 inhibits PRMT7-dependent HSP70 arginine monomethylation with an IC50 of 2.4 ± 0.1 μM, whereas the structurally matched negative control SGC3027N exhibits negligible activity with an IC50 > 40 μM [1]. This >16-fold difference in potency establishes a clear activity window for on-target cellular effects and provides a validated experimental control absent from all other PRMT7 inhibitor toolkits [2].

PRMT7 Chemical Probe Cellular Assay Epigenetics

Biochemical Potency: SGC3027 (as Active SGC8158) vs. Multi-Target Inhibitor DS-437

The active metabolite SGC8158 inhibits PRMT7 with an IC50 of <2.5 nM (SPA assay, H2B peptide substrate) and a Kd of 6.4 ± 1.2 nM (SPR) [1][2]. In contrast, DS-437—the only other commercially available compound with reported PRMT7 inhibitory activity—exhibits an IC50 of approximately 6 μM for PRMT7 and also inhibits PRMT5 with comparable potency, compromising target-specific interpretation . This represents an approximately 2,400-fold difference in biochemical potency.

PRMT7 Biochemical Assay Selectivity SAM-Competitive

Selectivity Profiling: SGC3027 vs. PRMT Family Members and Epigenetic Targets

SGC8158 (the active species of SGC3027) demonstrates >40-fold selectivity for PRMT7 over other histone methyltransferases and non-epigenetic targets in a panel of 35 methyltransferases, including PRMT1, PRMT4, PRMT5, PRMT6, PRMT9, and DOT1L [1]. This selectivity profile has been independently validated by the Chemical Probes Portal, which notes that SGC3027 selectively inhibits PRMT7 without significant activity against PRMT1, 4, 5, 6, or 9 [2]. No other PRMT7-targeting compound has undergone comparable comprehensive selectivity profiling with peer-reviewed publication of the full dataset.

PRMT7 Selectivity Off-Target Methyltransferase

Cellular Permeability: Prodrug SGC3027 vs. Direct-Acting Inhibitor SGC8158

SGC3027 is a cell-permeable prodrug that undergoes intracellular reductase-mediated conversion to the active PRMT7 inhibitor SGC8158 [1]. While SGC8158 demonstrates potent biochemical inhibition of PRMT7 (IC50 < 2.5 nM), it lacks sufficient cell permeability to engage intracellular PRMT7 when applied directly to cells [2]. This critical distinction means that only SGC3027—and not SGC8158—can be used for cellular studies of PRMT7 function. The cellular IC50 of SGC3027 for HSP70 methylation is 2.4 ± 0.1 μM (or 1.3 μM in alternative assays), demonstrating effective intracellular target engagement [3].

Cell Permeability Prodrug PRMT7 Chemical Probe

Functional Phenocopying of Genetic Knockout: SGC3027 Validation vs. PRMT7 Knockout Models

SGC3027 treatment phenocopies the effects of PRMT7 genetic knockout in multiple cellular contexts, providing orthogonal validation of on-target activity [1]. Specifically, both pharmacological inhibition with SGC3027 and genetic ablation of Prmt7 result in drastically reduced levels of arginine monomethylated HSP70 family stress-associated proteins, and both sensitize wild-type Prmt7 mouse embryonic fibroblasts (MEFs) to bortezomib-induced proteotoxic stress . This concordance between chemical and genetic perturbation confirms that SGC3027 recapitulates PRMT7 loss-of-function phenotypes without the confounding developmental compensation often observed in knockout models.

PRMT7 Genetic Validation Stress Response Chemical Probe

Cancer Cell Proliferation: SGC3027 Active Metabolite vs. Other PRMT7 Inhibitors

The active metabolite SGC8158 inhibits the growth of various cancer cell lines with IC50 values ranging from 2-9 μM, including multi-drug resistant (MDR) cancer cells . SGC3027 itself suppresses proliferation, migration, and invasion of non-small cell lung carcinoma (NSCLC) cells, and enhances sensitivity to both doxorubicin and radiotherapy [1][2]. While these anti-proliferative effects are notable, they are presented as supporting evidence because no direct comparator data exists for other PRMT7 inhibitors in identical cancer models.

Cancer Proliferation PRMT7 NSCLC

SGC3027 Recommended Research Applications Based on Validated Evidence


PRMT7 Target Validation and Cellular Mechanism Studies

SGC3027 is optimally deployed for cellular target validation studies requiring rigorous discrimination between on-target PRMT7 effects and compound-related artifacts. The recommended experimental design includes parallel treatment with SGC3027 (IC50 = 2.4 ± 0.1 μM for HSP70 methylation) and the matched negative control SGC3027N (IC50 > 40 μM) to confirm PRMT7-dependence of observed phenotypes [1]. This approach is particularly valuable for stress response studies, where SGC3027 phenocopies PRMT7 knockout by reducing HSP70 monomethylation and sensitizing cells to proteotoxic stress [2].

Epigenetic Mechanism Dissection in Cellular Stress Response

Researchers investigating the role of arginine monomethylation in cellular stress adaptation should prioritize SGC3027 based on its unique selectivity profile (>40-fold over 35 methyltransferases) and validated activity in stress response models [1]. The compound has demonstrated specific effects on both constitutive and inducible HSP70 methylation, leading to decreased tolerance for perturbations of proteostasis including heat shock and proteasome inhibition [2]. For these applications, SGC3027 should be used at concentrations up to 10 μM in cell culture, with treatment durations of 48 hours to achieve maximal target engagement [3].

Oncology Research: NSCLC and Radiotherapy Sensitization

For non-small cell lung carcinoma (NSCLC) research, SGC3027 offers a validated tool for studying PRMT7's role in radioresistance and proliferation. The compound suppresses NSCLC proliferation, migration, and invasion, and enhances radiotherapy efficacy through ATM kinase activation [1]. Combination studies with doxorubicin or irradiation demonstrate enhanced sensitivity in NSCLC cells, positioning SGC3027 as a valuable tool for investigating PRMT7 as a therapeutic target in radiation oncology [2]. Note that PK data are absent, limiting in vivo applications [3].

Chemical Probe-Based Screening and Functional Genomics

SGC3027 is ideally suited for chemical probe-based screening campaigns where target-specific perturbation is required. As the first validated PRMT7 chemical probe, it enables functional genomic studies correlating PRMT7 inhibition with phenotypic outcomes across diverse cellular contexts [1]. The availability of SGC8158 (for in vitro biochemical assays) and SGC3027N (for cellular negative control) provides a complete toolkit for orthogonal validation of screening hits, meeting the highest standards of chemical probe validation as recognized by the Structural Genomics Consortium [2]. For high-throughput applications, note that cellular IC50 values (2.4 μM) support screening at concentrations ≤10 μM [3].

Technical Documentation Hub

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